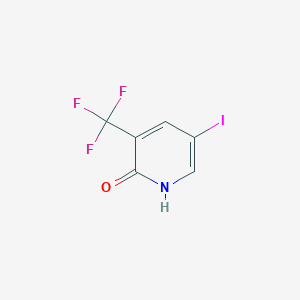

5-Iodo-3-(trifluoromethyl)pyridin-2-OL

Description

Properties

IUPAC Name |

5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMILMILHHLANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468007 | |

| Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887707-23-5 | |

| Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-3-(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL typically involves the iodination of 3-(trifluoromethyl)pyridin-2-OL. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Iodo-3-(trifluoromethyl)pyridin-2-OL can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(trifluoromethyl)pyridin-2-OL with an azide group replacing the iodine .

Scientific Research Applications

Chemistry: 5-Iodo-3-(trifluoromethyl)pyridin-2-OL is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the stability and efficacy of these compounds .

Mechanism of Action

The mechanism of action of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analog: 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Key Differences

- Substituent Positions : Iodine and trifluoromethyl groups are swapped (iodine at position 3, -CF₃ at position 5) .

- Properties : Molecular weight is identical (288.99 g/mol), but positional isomerism may alter reactivity. For example, steric hindrance near the hydroxyl group could affect nucleophilic substitution.

- Commercial Availability : Priced at $400/g (1 g scale), indicating high cost due to synthetic complexity .

Functional Group Variants

3-Nitro-5-(trifluoromethyl)pyridin-2-ol

- Substituents: Nitro (-NO₂) replaces iodine at position 3.

- Properties : Molecular formula C₆H₃F₃N₂O₃ , molecular weight 208.09 g/mol , and melting point 189–190°C .

- Reactivity : The nitro group enhances electrophilicity, favoring reduction or displacement reactions compared to iodine.

5-Fluoro-3-iodopyridin-2-ol

- Substituents : Fluorine (-F) replaces -CF₃ at position 4.

Data Table: Comparative Analysis of Pyridine Derivatives

Biological Activity

5-Iodo-3-(trifluoromethyl)pyridin-2-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula and is characterized by the presence of a trifluoromethyl group and an iodine atom on the pyridine ring. These substituents are crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The iodine atom may play a role in binding affinity due to its ability to participate in halogen bonding.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, including:

- Cyclooxygenase (COX) : Inhibition of COX enzymes suggests potential anti-inflammatory properties.

- Protein Kinases : Studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

- A549 (lung cancer)

- MCF7 (breast cancer)

The compound induced apoptosis in these cells, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF7 | 15.0 |

These findings suggest that the compound may have potential as an anticancer therapeutic agent.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics .

- Anticancer Mechanism Investigation : Research conducted on A549 cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis . This study highlighted the compound's potential as a novel anticancer agent through ROS-mediated pathways.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Iodo-3-(trifluoromethyl)pyridin-2-ol?

Answer: The synthesis involves iodination of 5-(trifluoromethyl)pyridin-2-ol using iodine and oxidizing agents like hydrogen peroxide. Key parameters include:

- Temperature: 40–60°C (to balance reaction rate and side-product formation).

- Solvent: Polar aprotic solvents (e.g., DMF or THF) enhance iodine solubility and reactivity.

- Reaction Time: 6–12 hours (monitored via TLC or HPLC for completion).

- Oxidizing Agent: Hydrogen peroxide (30% w/v) is preferred for controlled iodination .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Higher temps risk decomposition |

| Solvent | DMF/THF | Enhances iodine activation |

| Oxidizing Agent | H₂O₂ (30%) | Minimizes over-iodination |

| Reaction Time | 6–12 hours | Ensures complete conversion |

Q. What purification methods are effective for isolating this compound?

Answer: Post-synthesis purification involves:

Liquid-Liquid Extraction: Use ethyl acetate to separate the product from aqueous layers.

pH Adjustment: Neutralize acidic byproducts with saturated NaHCO₃ (pH ~7) to improve extraction efficiency.

Drying: Anhydrous Na₂SO₄ removes residual moisture.

Concentration: Rotary evaporation under reduced pressure yields a crude product, followed by recrystallization (e.g., ethanol/water mixture) for further purification .

Q. How can spectroscopic techniques characterize this compound?

Answer:

- ¹H/¹³C NMR: Identify substituent positions (e.g., iodine at C3, CF₃ at C5) via chemical shifts. The hydroxyl proton typically appears as a broad singlet (δ 10–12 ppm).

- FT-IR: Confirm the -OH group (stretch ~3200 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular weight (M.W. 288.99 g/mol) and isotopic patterns (iodine’s 127I signature) .

Table 2: Key Spectroscopic Data

| Technique | Diagnostic Features |

|---|---|

| ¹H NMR | δ 8.2 (d, C6-H), δ 10.5 (s, -OH) |

| ¹³C NMR | δ 150 (C2-OH), δ 120–140 (CF₃ and I shifts) |

| FT-IR | 3200 cm⁻¹ (O-H), 1150 cm⁻¹ (C-F) |

Advanced Research Questions

Q. How do the iodine and trifluoromethyl groups influence regioselectivity in further functionalization?

Answer: The electron-withdrawing CF₃ group directs electrophilic substitution to the meta position, while the iodine atom (a good leaving group) facilitates nucleophilic aromatic substitution (NAS) at C3. For example:

Q. What strategies mitigate stability issues during storage or reaction conditions?

Answer:

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodecomposition.

- Thermal Stability: Avoid prolonged heating >80°C; monitor decomposition via DSC/TGA.

- Moisture Sensitivity: Use anhydrous solvents and molecular sieves in reactions involving moisture-sensitive reagents .

Q. How can computational modeling predict reactivity for derivative synthesis?

Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).

- Docking Studies: Assess binding affinity in drug discovery (e.g., enzyme inhibition studies) .

Q. What analytical methods resolve contradictions in reaction yield data?

Answer:

- HPLC-MS: Quantify impurities (e.g., di-iodinated byproducts) and validate purity >95%.

- Kinetic Studies: Use in-situ IR or NMR to track intermediate formation and optimize reaction time.

- DoE (Design of Experiments): Statistically evaluate interactions between temperature, solvent, and catalyst loading .

Table 3: Common Derivatives and Applications

| Derivative | Reaction Type | Application |

|---|---|---|

| Biaryl Compounds | Suzuki Coupling | Drug discovery scaffolds |

| Azido Derivatives | SNAr with NaN₃ | Click chemistry probes |

| Reduced Products | LiAlH₄ treatment | Agrochemical intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.